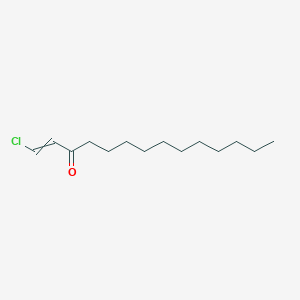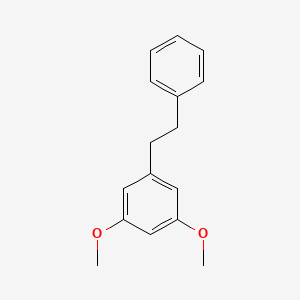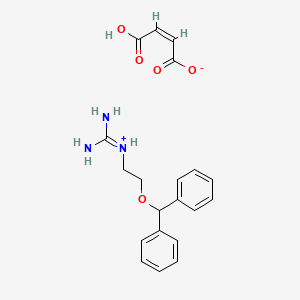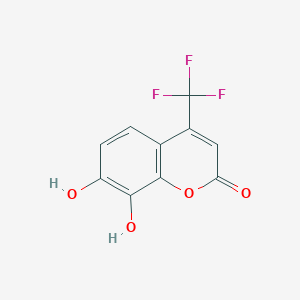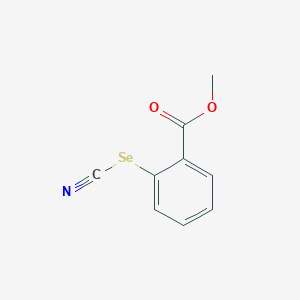
Methyl 2-selenocyanatobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-selenocyanatobenzoate can be synthesized through the reaction of methyl 2-aminobenzoate with triselenium dicyanide, which is prepared in situ from malononitrile and selenium dioxide . The reaction typically involves solubilizing methyl 2-amino-5-selenocyanatobenzoate in hydrochloric acid, cooling the solution, and then adding sodium nitrite while maintaining a low temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes.
化学反応の分析
Types of Reactions: Methyl 2-selenocyanatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or other reduced forms.
Substitution: The selenocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenols.
科学的研究の応用
Chemistry: The compound is used as a precursor for synthesizing other organoselenium compounds.
Medicine: The compound exhibits anticancer properties, particularly against liver and breast carcinomas.
作用機序
The mechanism by which methyl 2-selenocyanatobenzoate exerts its effects involves several molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential cellular processes.
Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species and activating apoptotic pathways.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
類似化合物との比較
Methyl 2-amino-5-(methylselanyl) benzoate: This compound shows similar antimicrobial and anticancer activities.
Dimethyl 5,5′-diselanediylbis(2-aminobenzoate): Exhibits promising antioxidant activities.
Uniqueness: Methyl 2-selenocyanatobenzoate stands out due to its unique combination of antimicrobial, anticancer, and antioxidant properties
特性
CAS番号 |
78377-05-6 |
|---|---|
分子式 |
C9H7NO2Se |
分子量 |
240.13 g/mol |
IUPAC名 |
methyl 2-selenocyanatobenzoate |
InChI |
InChI=1S/C9H7NO2Se/c1-12-9(11)7-4-2-3-5-8(7)13-6-10/h2-5H,1H3 |
InChIキー |
XMFSUMXLLZBTGO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1[Se]C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


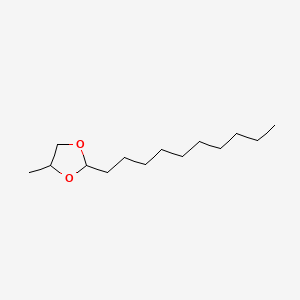
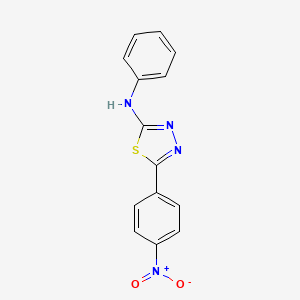
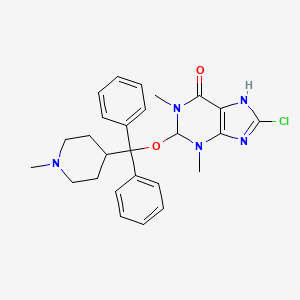
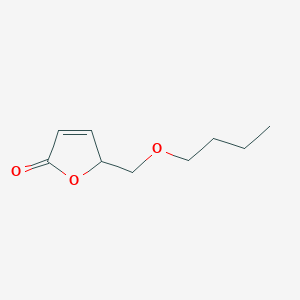
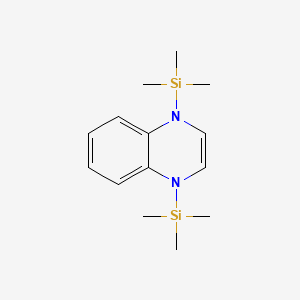

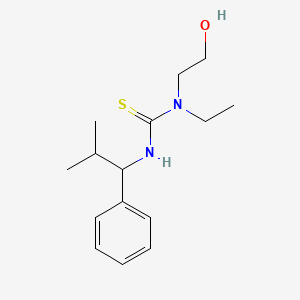
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
